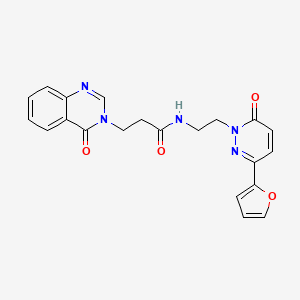
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C21H19N5O4 and its molecular weight is 405.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant and Anticancer Activity
A study highlighted the synthesis of novel derivatives containing the furan moiety, which exhibited significant antioxidant and anticancer activities. These compounds were synthesized and their molecular structures confirmed through various spectroscopic methods. The antioxidant activity of specific derivatives was found to be higher than that of ascorbic acid, a well-known antioxidant. Furthermore, these compounds displayed cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines, with certain derivatives identified as highly active against the glioblastoma cell line (Tumosienė et al., 2020).
Electrochromic Applications
Research on novel electron acceptors derived from pyrrolo-acenaphtho-pyridazine-diones (PAPD) with furan substitutions demonstrated their potential for electrochromic applications. These compounds, with very low-lying lowest unoccupied molecular orbital (LUMO) levels, were synthesized and incorporated into conjugated polymers. The resulting polymers exhibited significant electrochromic properties, including reversible color changes and outstanding redox stability, making them suitable for various electrochromic devices (Cho et al., 2015).
Antimicrobial Agents
Another study synthesized new quinazoline derivatives with potential as antimicrobial agents. These compounds were tested against various bacterial and fungal strains, showing antibacterial and antifungal activities. The synthesized derivatives offer insights into the development of new antimicrobial agents based on quinazoline and furan structures (Desai et al., 2007).
Heterocyclic System Conversion
Furanone derivatives bearing a pyrazolyl group were explored for their conversion into different heterocyclic systems with potential antiviral activity. The study demonstrated the synthesis of various heterocycles, including pyridazinones and triazoles, from furanone precursors. Selected compounds exhibited promising antiviral activities against specific viruses, highlighting the therapeutic potential of these furan derivatives (Hashem et al., 2007).
Anti-inflammatory and Antibacterial Properties
A series of furan-2(3H)-ones derivatives were synthesized and evaluated for their anti-inflammatory, antibacterial, and ulcerogenic properties. These compounds showed significant anti-inflammatory activity with reduced gastrointestinal toxicity compared to standard drugs. Moreover, they exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, making them potential candidates for the development of anti-inflammatory and antibacterial drugs (Alam et al., 2011).
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c27-19(9-11-25-14-23-16-5-2-1-4-15(16)21(25)29)22-10-12-26-20(28)8-7-17(24-26)18-6-3-13-30-18/h1-8,13-14H,9-12H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWHLZHANWRUDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-difluorophenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2965519.png)

![N-[4-[3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2965522.png)
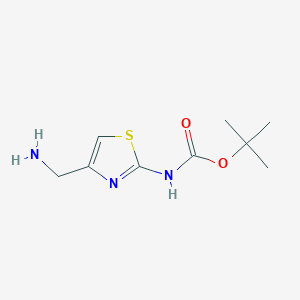
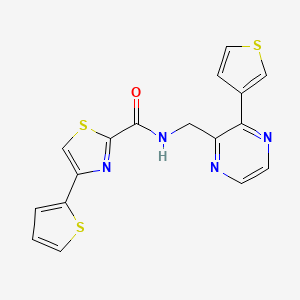

![N-(3-acetylphenyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2965528.png)
![1'-nicotinoyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2965529.png)
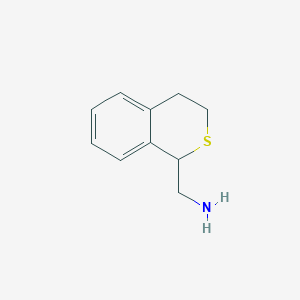

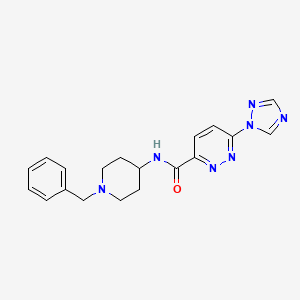
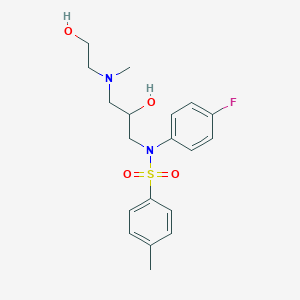
![N-(4-chlorophenyl)-2-(7-methyl-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2965536.png)
